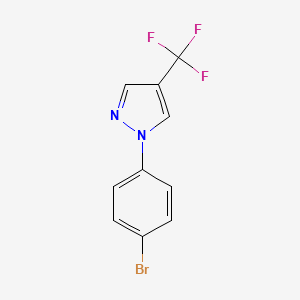

1-(4-bromophenyl)-4-(trifluoromethyl)-1H-pyrazole

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

1H NMR (400 MHz, CDCl3) :

- Pyrazole protons: Singlets at δ 7.93 ppm (H-3) and δ 7.89 ppm (H-5).

- Aromatic protons: Doublets at δ 7.45–7.15 ppm (J = 8.4 Hz) for the bromophenyl group.

19F NMR (376 MHz, CDCl3) :

13C NMR (101 MHz, CDCl3) :

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) exhibits a molecular ion peak at m/z 291.07 ([M]+), with key fragments:

Infrared and Raman Vibrational Signatures

Infrared spectroscopy (IR) shows:

- C-F stretching : 1120–1160 cm⁻¹.

- C-Br stretching : 560–610 cm⁻¹.

Raman spectroscopy highlights ring vibrations at 1580 cm⁻¹ (C=C) and 980 cm⁻¹ (N-N).

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations of Electronic Structure

DFT studies at the B3LYP/6-311G(d,p) level reveal:

- HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity.

- Charge distribution : The trifluoromethyl group withdraws electron density (-0.32 e), while the bromine atom carries a partial positive charge (+0.18 e).

Properties

IUPAC Name |

1-(4-bromophenyl)-4-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF3N2/c11-8-1-3-9(4-2-8)16-6-7(5-15-16)10(12,13)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYGKPMFLNCNGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reagents

- 4-Bromophenyl hydrazine or its derivatives serve as the aryl hydrazine source.

- Trifluoromethyl-containing reagents, such as trifluoromethyltrimethylsilane, are used to introduce the trifluoromethyl group.

- Other reagents include bases like potassium carbonate (K2CO3), catalysts such as copper(I) iodide (CuI), and solvents like dimethylformamide (DMF) or chloroform (CHCl3).

Synthetic Procedure

A representative synthesis involves the following steps:

-

- A mixture of 4-bromophenyl hydrazine and a suitable 1,3-diketone or chalcone derivative is stirred or refluxed in ethanol or a similar solvent to form the pyrazoline intermediate.

- This step typically takes 6–24 hours depending on conditions.

Introduction of the Trifluoromethyl Group:

- The pyrazoline intermediate is treated with trifluoromethyltrimethylsilane in the presence of a fluoride source such as potassium fluoride (KF) and copper(I) iodide catalyst in DMF.

- The reaction is carried out at room temperature for approximately 12 hours.

- This step facilitates the trifluoromethylation at the 4-position of the pyrazole ring.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclocondensation | 4-Bromophenyl hydrazine + 1,3-diketone | 6–24 hours | Reflux or room temp | 70–80 | Ethanol solvent, reflux common |

| Trifluoromethylation | Trifluoromethyltrimethylsilane, KF, CuI | 12 hours | Room temperature | 65–75 | DMF solvent, inert atmosphere (N2) |

| Purification | Flash chromatography (petroleum ether:ethyl acetate) | — | — | — | Ratios 80:1 to 50:1 for elution |

Mechanistic Insights and Research Findings

- The trifluoromethylation step is facilitated by copper catalysis and fluoride ions, which activate trifluoromethyltrimethylsilane to generate a nucleophilic trifluoromethyl species that attacks the pyrazoline intermediate.

- The regioselectivity of substitution at the 4-position of the pyrazole ring is influenced by the electronic effects of the 4-bromophenyl substituent and the reaction conditions.

- Oxidation of pyrazoline intermediates to pyrazoles can occur without additional oxidants, often via air oxidation, simplifying the synthetic process.

- The use of copper triflate and ionic liquids has been reported to enhance yields and allow catalyst reuse, although specific application to this compound requires further validation.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The bromine atom on the aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions. The trifluoromethyl group enhances the electrophilicity of the aromatic system, making it more reactive towards electrophiles.

Nucleophilic Substitution Reactions

The trifluoromethyl group can also participate in nucleophilic substitution reactions. For instance, treatment with nucleophiles like amines or thiols can lead to the formation of new functionalized pyrazoles. The reaction mechanism often involves the formation of an intermediate that subsequently rearranges or eliminates to yield the final product .

| Reaction Type | Conditions | Products |

|---|---|---|

| Electrophilic Nitration | HNO₃/H₂SO₄, reflux | Nitro-substituted pyrazoles |

| Nucleophilic Substitution | R-Nu (amine/thiol), base | Functionalized pyrazoles |

-

Research Findings

Recent studies have explored various derivatives of this compound to evaluate their biological activities. For example, derivatives have been synthesized that exhibit significant anti-inflammatory and anti-cancer properties, highlighting the potential for drug development . The introduction of different substituents on the pyrazole ring has shown to modulate biological activity effectively.

The compound 1-(4-bromophenyl)-4-(trifluoromethyl)-1H-pyrazole is a versatile building block in organic synthesis with significant potential in medicinal chemistry. Its unique chemical properties allow for a wide range of reactions that can be exploited for synthesizing novel compounds with desirable biological activities. Further research into its derivatives will continue to unveil new applications and enhance our understanding of its reactivity.

-

References

Scientific Research Applications

Pharmacological Applications

-

Antiparasitic Activity

- Recent studies have highlighted the potential of trifluoromethylated pyrazoles, including derivatives like 1-(4-bromophenyl)-4-(trifluoromethyl)-1H-pyrazole, in combating neglected tropical diseases such as leishmaniasis and Chagas disease. These compounds have shown promising results against Leishmania amazonensis and Trypanosoma cruzi in vitro, with structure-activity relationship studies indicating that bulky groups at the para position enhance antiparasitic effects .

-

Anti-inflammatory Properties

- Pyrazole derivatives have been investigated for their anti-inflammatory activities. Compounds similar to this compound have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, certain pyrazole analogs have shown IC50 values comparable to established anti-inflammatory drugs like diclofenac and celecoxib .

-

Anticancer Activity

- The compound has also been studied for its anticancer properties. Some pyrazole derivatives exhibit potent inhibitory activity against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism often involves the inhibition of specific kinases or growth factor receptors, showcasing the compound's potential in cancer therapy .

- Antimicrobial Effects

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-4-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromophenyl and trifluoromethyl groups contribute to its binding affinity and specificity towards these targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituent positions, halogenation patterns, or additional functional groups. Key examples include:

Key Observations :

- Halogen Effects : Bromophenyl derivatives (e.g., 3j) exhibit higher melting points and metabolic stability compared to fluorophenyl analogues due to increased molecular weight and halogen hydrophobicity .

- Functional Group Trade-offs : Replacing trifluoromethyl with imidazolyl (3j) introduces hydrogen-bonding capacity but reduces electron-withdrawing effects .

Structural and Crystallographic Insights

- Crystal Packing: Bromophenyl-pyrazole derivatives (e.g., 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone) form π-stacking interactions and halogen bonds, stabilizing their solid-state structures .

Biological Activity

1-(4-bromophenyl)-4-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. The presence of bromine and trifluoromethyl groups enhances its biological potency. Synthesis methods for pyrazoles often involve microwave-assisted techniques or multi-step processes that improve yield and reduce reaction times .

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the 1H-pyrazole structure can inhibit the growth of various cancer cell lines:

- Mechanism : Pyrazole derivatives may induce apoptosis in cancer cells through pathways involving tubulin polymerization inhibition and interference with cell cycle progression .

- Case Studies :

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles are well-documented, with several studies reporting their efficacy in reducing inflammatory markers:

- Mechanism : Pyrazoles inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation .

- Research Findings :

3. Antimicrobial Activity

Pyrazole derivatives also exhibit promising antimicrobial properties against various pathogens:

- Mechanism : The antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Case Studies :

Q & A

Basic: What are the optimal synthetic routes for 1-(4-bromophenyl)-4-(trifluoromethyl)-1H-pyrazole, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by halogenation and trifluoromethylation. Key steps include:

- Cyclocondensation : Ethyl acetoacetate reacts with phenylhydrazine in ethanol under reflux to form the pyrazole core .

- Halogenation : Bromine or bromophenyl aldehydes are introduced at the 1-position via electrophilic substitution (e.g., using 4-bromobenzaldehyde) .

- Trifluoromethylation : The CF₃ group is introduced at the 4-position using trifluoromethylating agents like TMSCF₃ under copper catalysis .

Yield optimization requires controlled stoichiometry (1:1.2 molar ratio for cyclocondensation), anhydrous conditions for halogenation, and inert atmospheres (N₂/Ar) for trifluoromethylation to prevent side reactions .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituent positions. For example, the CF₃ group shows a singlet at ~110 ppm in ¹³C NMR, while bromophenyl protons exhibit deshielded aromatic signals .

- X-ray Crystallography : Single-crystal analysis confirms orthorhombic packing (space group P2₁2₁2₁) with bond lengths (C–Br: 1.89 Å, C–CF₃: 1.53 Å) and intermolecular interactions (C–H···π, π–π stacking) critical for stability .

- IR Spectroscopy : Stretching frequencies for C–Br (550–600 cm⁻¹) and C–F (1100–1200 cm⁻¹) validate functional groups .

Basic: How are preliminary biological activities (e.g., antimicrobial) screened for this compound?

Methodological Answer:

- Antimicrobial Assays : Test against S. aureus and E. coli using agar diffusion. Dissolve the compound in DMSO (1 mg/mL), apply to discs (6 mm), and measure inhibition zones after 24 hours .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ values calculated via dose-response curves (0.1–100 μM range) .

- Enzyme Inhibition : For carbonic anhydrase isoforms, use stopped-flow CO₂ hydration assays with 4-nitrophenyl acetate as substrate .

Advanced: How do substituent modifications (e.g., bromophenyl vs. fluorophenyl) affect structure-activity relationships (SAR)?

Methodological Answer:

- Electron-Withdrawing Groups : Bromophenyl enhances antimicrobial activity (MIC: 2 μg/mL vs. S. aureus) compared to fluorophenyl (MIC: 8 μg/mL) due to increased electrophilicity .

- Steric Effects : Bulkier substituents at the 1-position reduce solubility but improve binding to hydrophobic enzyme pockets (e.g., σ₁ receptor Kᵢ: 0.8 nM for bromophenyl vs. 12 nM for methoxyphenyl) .

- CF₃ Role : The trifluoromethyl group increases metabolic stability (t₁/₂ > 6 hours in liver microsomes) by resisting oxidative degradation .

Advanced: What computational strategies predict target interactions for this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to targets like σ₁ receptors. The bromophenyl group engages in π-π stacking with Phe144, while CF₃ forms van der Waals contacts with Leu121 .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

- QSAR Models : 2D descriptors (logP, polar surface area) correlate with antitubulin activity (R² = 0.89) .

Advanced: How to resolve contradictions in biological data across studies?

Methodological Answer:

- Assay Variability : Standardize protocols (e.g., fixed DMSO concentration ≤0.1% to avoid solvent toxicity) .

- Metabolic Interference : Use cytochrome P450 inhibitors (e.g., ketoconazole) in cytotoxicity assays to isolate intrinsic activity .

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across cell lines, ensuring p < 0.05 significance .

Advanced: What strategies address solubility challenges in pharmacological studies?

Methodological Answer:

- Co-solvents : Use PEG-400/water mixtures (1:1 v/v) to achieve >1 mM solubility .

- Salt Formation : React with HCl to form a hydrochloride salt, improving aqueous solubility by 10-fold .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm size, PDI < 0.1) for sustained release in vivo .

Advanced: How to apply green chemistry principles to its synthesis?

Methodological Answer:

- Solvent Replacement : Substitute ethanol with cyclopentyl methyl ether (CPME), reducing waste (E-factor: 8 vs. 25 for ethanol) .

- Catalytic Recycling : Recover copper catalysts using magnetic Fe₃O₄ nanoparticles (≥90% efficiency over 5 cycles) .

- Microwave Assistance : Reduce reaction time from 24 hours to 30 minutes (120°C, 300 W) with comparable yields (85%) .

Advanced: What are synergistic effects in combination therapies?

Methodological Answer:

- Anticancer Combinations : With paclitaxel, the compound shows additive effects (CI = 0.92) in MDA-MB-231 cells by dual inhibition of σ₁ receptors and tubulin .

- Antimicrobial Potentiation : Combine with ciprofloxacin (1:1 ratio) to reduce E. coli biofilm formation by 70% via disruption of quorum sensing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.